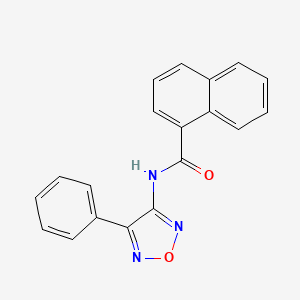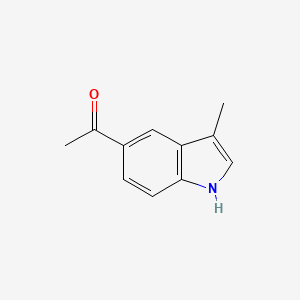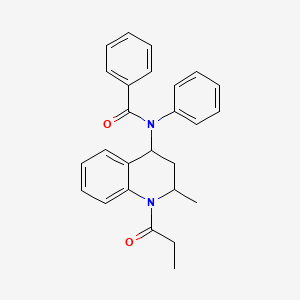
N-(4-phenyl-1,2,5-oxadiazol-3-yl)naphthalene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-phenyl-1,2,5-oxadiazol-3-yl)naphthalene-1-carboxamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom.
Preparation Methods
The synthesis of N-(4-phenyl-1,2,5-oxadiazol-3-yl)naphthalene-1-carboxamide typically involves the formation of the oxadiazole ring followed by the attachment of the naphthalene and phenyl groups. One common synthetic route involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine to yield cinnamic acid. This is then reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain the oxadiazole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.
Chemical Reactions Analysis
N-(4-phenyl-1,2,5-oxadiazol-3-yl)naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl or naphthalene rings.
Cyclization: The oxadiazole ring can participate in cyclization reactions under specific conditions.
Common reagents and conditions used in these reactions include solvents like THF, ethanol, and toluene, and catalysts such as piperidine and CDI. Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted oxadiazole derivatives .
Scientific Research Applications
N-(4-phenyl-1,2,5-oxadiazol-3-yl)naphthalene-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-infective agent, with activities against bacteria, viruses, and other pathogens.
Material Science: The compound is explored for its use in high-energy materials due to its favorable oxygen balance and positive heat of formation.
Fluorescent Sensors: It can be used as a fluorescent chemosensor for detecting electron-deficient species such as nitro-explosive components.
Mechanism of Action
The mechanism of action of N-(4-phenyl-1,2,5-oxadiazol-3-yl)naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
N-(4-phenyl-1,2,5-oxadiazol-3-yl)naphthalene-1-carboxamide can be compared with other oxadiazole derivatives such as:
1,2,4-oxadiazole: Known for its use in pharmaceuticals and as a high-energy material.
1,3,4-oxadiazole: Widely studied for its antibacterial and antiviral properties.
The uniqueness of this compound lies in its specific structure, which combines the oxadiazole ring with naphthalene and phenyl groups, potentially enhancing its stability and reactivity in various applications .
Properties
Molecular Formula |
C19H13N3O2 |
|---|---|
Molecular Weight |
315.3 g/mol |
IUPAC Name |
N-(4-phenyl-1,2,5-oxadiazol-3-yl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C19H13N3O2/c23-19(16-12-6-10-13-7-4-5-11-15(13)16)20-18-17(21-24-22-18)14-8-2-1-3-9-14/h1-12H,(H,20,22,23) |
InChI Key |
HUZWLMYGWFIHSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-1-(2-methoxybenzyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12125729.png)
![2-{[1-(Cyclopropylcarbamoyl)ethyl]sulfanyl}acetic acid](/img/structure/B12125734.png)
![6-[2-(2-chlorophenoxy)ethyl]-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12125744.png)

![1-[(3-Methylbut-2-enoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12125756.png)
![6H-pyrano[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6-one](/img/structure/B12125775.png)
![Methyl 4-[(diphenylcarbamoyl)oxy]benzoate](/img/structure/B12125776.png)
![2-[(tetrahydrofuran-2-ylmethyl)amino]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B12125778.png)
![4-fluoro-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B12125780.png)
![(5Z)-5-(2-bromobenzylidene)-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12125783.png)


![4-amino-5-[(3-bromophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B12125810.png)
